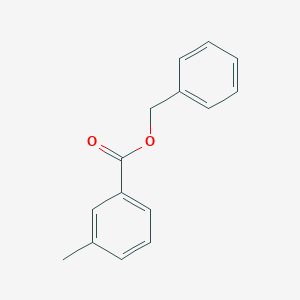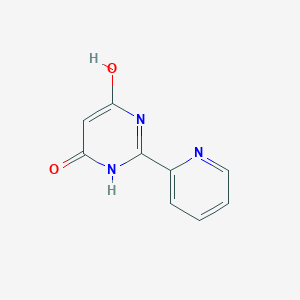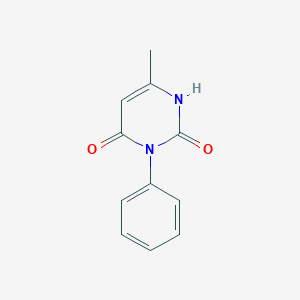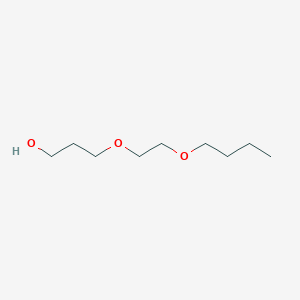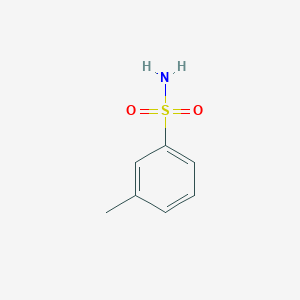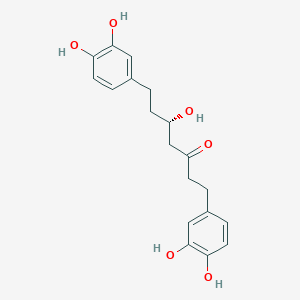
4,6-二氨基间苯二酚二盐酸盐
概述
描述
4,6-Diaminoresorcinol dihydrochloride, also known as 4,6-DAR or DAR, is a synthetic compound used in various laboratory experiments and scientific research. It is a white crystalline solid with a molecular weight of 198.09 g/mol and a melting point of 225-227 °C. DAR is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
科学研究应用
合成和纯度
三氯苯合成:4,6-二氨基间苯二酚二盐酸盐可由 1,2,3-三氯苯合成。此过程涉及通过傅里叶变换红外光谱和元素分析等各种分析确认中间体和最终产物。在催化氢化步骤中使用磷酸水性介质代替乙酸-乙酸钠体系有效解决了无机盐的污染问题,从而为聚对苯撑苯并双噁唑(PBO)合成提供了高纯度单体 (Chao,2003 年)。
不同的合成方法:另一种从间苯二酚开始的合成方法包括磺化、硝化、水解和还原步骤,以达到超过 99% 的纯度。此方法提供了一种可靠的方法来合成具有更高纯度的 4,6-二氨基间苯二酚二盐酸盐 (Ye Dan-yin,2014 年)。
精制和在聚合物合成中的应用
- 在盐酸中重结晶:通过在盐酸中重结晶精制 4,6-二氨基间苯二酚有助于获得高纯度的二盐酸盐 (DRDH)。盐酸与粗晶体的体积比、重结晶时间和温度以及搅拌速度等因素在这个过程中至关重要。这种精制的 DRDH 对聚对苯撑-2,6-苯并双噁唑 (PBO) 纤维的合成至关重要 (Xia,2006 年)。
衍生物和稳定性
- 稳定的衍生物和应用:4,6-二氨基间苯二酚与一氧化碳的简便硫辅助羰基化反应产生了稳定的衍生物,可用于 ZYLON(PBO 纤维)的生产、储存和运输阶段。此过程以定量产率生成苯并[1,2-d:5,4-d']双-2(3H)-噁唑酮 (Mizuno 等人,2012 年)。
定量分析和酸稳定性
电导滴定定量分析:4,6-二氨基间苯二酚二盐酸盐的纯度可以使用电导滴定法准确分析。此方法提供了清晰的转折点和良好的重复性,RSD 小于 0.49% (Dai Li-jun,2004 年)。
聚合的酸稳定性:4,6-二氨基间苯二酚从盐酸和磷酸中稳定对于聚合特性至关重要。这种稳定的形式用于合成高分子量聚对苯撑苯并双噁唑 (PBO) (Han Zhe-wen,2009 年)。
安全和危害
未来方向
作用机制
- The primary target of 4,6-Diaminoresorcinol dihydrochloride is likely related to its role in polymer synthesis. Specifically, it serves as a precursor in the synthesis of various polymers, including:
- The compound undergoes several steps in its synthesis:
Target of Action
Mode of Action
属性
| { "Design of the Synthesis Pathway": [ "4,6-Diaminoresorcinol dihydrochloride can be synthesized through a multi-step reaction pathway.", "The synthesis pathway involves the protection of resorcinol, followed by diazotization and reduction to obtain 4,6-diaminoresorcinol.", "The final step involves the formation of dihydrochloride salt by reacting 4,6-diaminoresorcinol with hydrochloric acid.", "The synthesis pathway has been optimized to yield high purity and yield of the final product." ], "Starting Materials": [ "Resorcinol", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "Sodium nitrite", "Sodium sulfite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Resorcinol is protected by reacting with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of sodium hydroxide in ethanol to form 4,6-dimethoxy-1,3,5-triazinyl-resorcinol.", "Step 2: The protected resorcinol is diazotized by reacting with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 3: The diazonium salt is reduced by reacting with sodium sulfite to obtain 4,6-diaminoresorcinol.", "Step 4: 4,6-diaminoresorcinol is reacted with hydrochloric acid to form dihydrochloride salt.", "The final product is obtained by recrystallization from water." ] } | |
CAS 编号 |
16523-31-2 |
分子式 |
C6H9ClN2O2 |
分子量 |
176.60 g/mol |
IUPAC 名称 |
4,6-diaminobenzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
InChI 键 |
GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |
规范 SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl |
其他 CAS 编号 |
16523-31-2 |
Pictograms |
Irritant; Health Hazard |
同义词 |
4,6-Diamino-1,3-benzenediol Dihydrochloride; 1,3-Diamino-4,6-dihydroxybenzene Dihydrochloride; 4,6-Diaminoresorcin dihydrochloride; 6-Dihydroxy-m-phenylenediamine Dihydrochloride; 4,6-Diaminobenzene-1,3-diol Dihydrochloride |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials for synthesizing 4,6-Diaminoresorcinol dihydrochloride?
A1: 4,6-Diaminoresorcinol dihydrochloride can be synthesized from various starting materials, including 1,2,3-trichlorobenzene [, , ], resorcinol [], and even through a novel method avoiding nitro or halo compounds [].
Q2: What is the molecular formula and weight of 4,6-Diaminoresorcinol dihydrochloride?
A2: The molecular formula is C6H10Cl2N2O2, and its molecular weight is 213.05 g/mol.
Q3: How is the structure of 4,6-Diaminoresorcinol dihydrochloride and its intermediates confirmed?
A3: Analytical techniques like FT-IR, elemental analysis, 1H NMR, and 13C NMR are routinely employed to confirm the structure of DAR·2HCl and its intermediates [, , , ].
Q4: What makes 4,6-Diaminoresorcinol dihydrochloride significant in material science?
A4: DAR·2HCl is a key monomer in producing poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer known for its exceptional tensile strength, thermal stability, and chemical resistance [, , , , , , ].
Q5: How does the purity of 4,6-Diaminoresorcinol dihydrochloride affect PBO synthesis?
A5: High purity DAR·2HCl is crucial for obtaining high molecular weight PBO, directly influencing the polymer's mechanical and thermal properties [, , ].
Q6: Can 4,6-Diaminoresorcinol dihydrochloride be modified to alter the properties of PBO?
A6: Yes, researchers have explored incorporating functionalities like dicarboxylic acid-functionalized carbon nanotubes [] and graphene [] during PBO synthesis using DAR·2HCl, enhancing the mechanical and thermal properties of the resulting composite fibers.
Q7: Are there alternatives to using 4,6-Diaminoresorcinol dihydrochloride in PBO synthesis?
A7: While DAR·2HCl is the standard monomer, researchers have investigated using stable equivalents like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be converted to DAR·2HCl, offering advantages in storage and handling [].
Q8: What is the typical polymerization method for PBO using 4,6-Diaminoresorcinol dihydrochloride?
A8: Polycondensation of DAR·2HCl with terephthalic acid or terephthaloyl chloride in polyphosphoric acid (PPA) at elevated temperatures is the conventional method for PBO synthesis [, , , ].
Q9: How is the molecular weight of PBO controlled during synthesis?
A9: Factors like monomer concentration, reaction temperature, and time influence the molecular weight of the resulting PBO. Trifunctional monomers like 1,3,5-benzenetricarbonyl trichloride can act as chain extenders [].
Q10: What are the common processing techniques for PBO fibers?
A10: Dry-jet wet spinning is a widely used technique for producing PBO fibers from the polymerization solution, and the spinning conditions significantly influence the fiber's mechanical properties [].
Q11: How does the crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol affect the final PBO quality?
A12: Controlled crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol, typically using solvents like ethanol, is crucial for achieving high purity, which subsequently impacts the quality of the final PBO product [].
Q12: What is the thermal stability of PBO?
A13: PBO demonstrates outstanding thermal stability, with significant weight loss occurring above 400°C, making it suitable for high-temperature applications [, ].
Q13: How stable is 4,6-Diaminoresorcinol dihydrochloride in air, and are there methods to improve its stability?
A14: DAR·2HCl is susceptible to oxidation in air. Converting it to more stable derivatives like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be later converted back to DAR·2HCl when needed, offers a solution for storage and transportation [].
Q14: Can 4,6-Diaminoresorcinol dihydrochloride be used for applications other than PBO synthesis?
A15: Yes, it can be used to synthesize other heterocyclic polymers like polyalkylenebenzoxazoles with varying alkylene chain lengths, impacting their melting point and thermal properties [].
Q15: Are there any reported applications of sulfonated PBO derived from 4,6-Diaminoresorcinol dihydrochloride?
A16: Sulfonated PBO, synthesized by incorporating 5-sulfoisophthalic acid monosodium salt (SIPA) during polymerization with DAR·2HCl, shows promise as a proton exchange membrane for high-temperature fuel cells due to its proton conductivity and thermal stability [].
Q16: What are potential areas for further research on 4,6-Diaminoresorcinol dihydrochloride and PBO?
A17: Exploring novel and environmentally friendly synthetic routes for DAR·2HCl, enhancing the processability of PBO, and developing new PBO composites with improved properties for specific applications are promising areas for future research [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

